molecular formula C8H12N2O B8174209 4-(Pent-4-en-1-yloxy)-1H-pyrazole

4-(Pent-4-en-1-yloxy)-1H-pyrazole

Cat. No.: B8174209
M. Wt: 152.19 g/mol
InChI Key: SADCEXLOTNKYAN-UHFFFAOYSA-N
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Description

4-(Pent-4-en-1-yloxy)-1H-pyrazole is a pyrazole derivative featuring a pent-4-en-1-yloxy substituent at the C4 position of the pyrazole ring. This compound is structurally characterized by a five-membered aromatic heterocycle (pyrazole) with an unsaturated alkoxy chain, which introduces both rigidity and reactivity. The pentenyloxy group may confer unique electronic and steric properties, making it a candidate for applications in catalysis or as a synthetic intermediate.

Properties

IUPAC Name

4-pent-4-enoxy-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-3-4-5-11-8-6-9-10-7-8/h2,6-7H,1,3-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADCEXLOTNKYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1=CNN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pent-4-en-1-yloxy)-1H-pyrazole typically involves the reaction of 4-hydroxy-1H-pyrazole with 5-bromo-1-pentene under basic conditions. This reaction is a type of Williamson ether synthesis, which is a well-known method for forming carbon-oxygen bonds. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) and an activator like potassium iodide (KI) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. Microwave-assisted synthesis has been shown to significantly accelerate the reaction, reducing the reaction time from hours to minutes . This method also minimizes the formation of by-products and improves the overall yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Pent-4-en-1-yloxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the pent-4-en-1-yloxy group to a single bond, forming saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pent-4-en-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

4-(Pent-4-en-1-yloxy)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pent-4-en-1-yloxy)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pent-4-en-1-yloxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects : The pentenyloxy group introduces electron-donating character via the oxygen atom, whereas boronic esters (e.g., ) are electron-withdrawing. Aryl substituents (e.g., trimethoxyphenyl in ) provide π-conjugation and steric bulk.
  • Geometry : The unsaturated pentenyloxy chain allows conformational flexibility, contrasting with the rigid planar structures of aryl or boronate-substituted analogs.

Physical and Crystallographic Properties

Crystallographic studies reveal substituent-dependent molecular geometries:

  • Planarity : Aryl-substituted pyrazoles (e.g., ) exhibit near-planar structures with dihedral angles <20° between pyrazole and phenyl rings, favoring π-π interactions.
  • Conformational Flexibility: The pentenyloxy chain likely adopts non-planar conformations, reducing crystallinity compared to rigid analogs.
  • Intermolecular Interactions : Halogenated derivatives (e.g., ) stabilize crystal structures via C–H···Cl and π-π interactions, whereas boronate-substituted pyrazoles () rely on B–O coordination.

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